molecular formula C14H12O2 B6144324 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid CAS No. 134198-15-5

2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6144324
CAS No.: 134198-15-5
M. Wt: 212.24 g/mol
InChI Key: FYIYLUVAEOWOBJ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid (CAS 92254-08-5) is a high-value synthetic building block with a molecular formula of C 14 H 12 O 2 and a molecular weight of 212.24 g/mol . This compound features a naphthalene ring system coupled with a strained cyclopropane ring bearing a carboxylic acid functional group, making it a versatile scaffold in organic synthesis and drug discovery. The carboxylic acid group allows for further derivatization into amides, esters, and other important functional groups, while the rigid, three-dimensional structure of the cyclopropane ring is prized for its ability to improve a molecule's potency, metabolic stability, and selectivity by locking conformational rotation. This chemical is primarily used in medicinal chemistry as a key intermediate for the synthesis of more complex molecules. Researchers utilize it to incorporate the 2-naphthyl-cyclopropyl motif into target structures, which is valuable in the development of potential pharmaceutical agents. Its applications extend to materials science, where it can serve as a precursor for the creation of organic ligands or functionalized polymers. The compound should be stored sealed in a dry environment at room temperature . Please Note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIYLUVAEOWOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134198-15-5
Record name rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid
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Advanced Synthetic Methodologies for 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid and Its Stereoisomers

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis of 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid reveals several logical disconnection points, primarily centered on the formation of the strained cyclopropane (B1198618) ring. The most common strategy involves a [2+1] cycloaddition approach. This disconnection breaks the C1-C3 and C2-C3 bonds of the cyclopropane ring, leading to two key synthons: a two-carbon unit derived from a naphthalene-appended olefin and a one-carbon unit, typically a carbene or a carbenoid equivalent.

The primary precursors identified through this strategy are:

A Naphthalene-Appended Olefin: This can be an electron-deficient alkene, such as ethyl 3-(naphthalen-2-yl)acrylate, which is suitable for nucleophilic cyclopropanation methods like the Corey-Chaykovsky reaction. Alternatively, an electron-rich or unactivated olefin like 2-vinylnaphthalene (B1218179) can be employed for electrophilic carbene addition reactions.

A C1 Synthon Precursor: For metal-catalyzed reactions, this is often a diazo compound, such as ethyl diazoacetate (EDA), which generates a carbene upon catalysis. For ylide-based reactions, sulfonium (B1226848) or selenonium salts are used to generate the nucleophilic methylene (B1212753) transfer agent. researchgate.netnih.gov

This overarching strategy allows for a modular synthesis where the naphthalene (B1677914) component and the carboxylic acid (or its ester precursor) are assembled before the final cyclopropanation step, which is often the key stereochemistry-determining event.

Cyclopropanation Reactions in the Synthesis of the Cyclopropane Core

The formation of the cyclopropane ring is the cornerstone of the synthesis. Various methods have been developed, each with distinct advantages concerning substrate scope, efficiency, and stereocontrol.

Transition metal catalysis is a highly efficient strategy for cyclopropane construction. univasf.edu.br These reactions typically involve the decomposition of a diazo compound by a metal catalyst to form a transient metal-carbene intermediate, which then reacts with an olefin. taylorfrancis.comresearchgate.net For the synthesis of the target molecule, this involves the reaction of a naphthalene-appended olefin, such as 2-vinylnaphthalene, with a diazo ester like ethyl diazoacetate.

Rhodium(II) and copper(I) complexes are the most common catalysts for these transformations. univasf.edu.brtaylorfrancis.com Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are particularly effective due to their high catalytic activity and ability to function as electrophiles with diazo compounds. taylorfrancis.com The choice of catalyst and ligands can significantly influence the stereoselectivity of the cyclopropanation. For instance, chiral rhodium complexes have been successfully employed in the asymmetric cyclopropanation of aryl olefins to yield optically pure cyclopropane derivatives. organic-chemistry.orgresearchgate.net Zinc-based catalysts have also been shown to generate metal-vinyl carbenes from cyclopropenes, which can then cyclopropanate dienes, suggesting a potential pathway for related transformations. beilstein-journals.orgnih.gov

Catalyst SystemOlefin PrecursorCarbene PrecursorTypical ConditionsRef.
Rh₂(OAc)₄2-VinylnaphthaleneEthyl DiazoacetateInert solvent (e.g., CH₂Cl₂) taylorfrancis.com
Cu(I) Complexes2-VinylnaphthaleneEthyl DiazoacetateVaries with ligand univasf.edu.br
Chiral Rh(II)Aryl OlefinsAryldiazoacetatesInert solvent organic-chemistry.org
ZnCl₂1,3-DienesCyclopropenesCH₂Cl₂, room temp. beilstein-journals.orgnih.gov

Photochemical methods offer an alternative, metal-free route to cyclopropanes. These reactions can proceed through several mechanisms, including the photo-induced decomposition of diazo compounds to generate free carbenes, which then add to the olefin. The denitrogenation of pyrazolines, formed from a 1,3-dipolar cycloaddition of a diazo compound to an alkene, can also be achieved photochemically to yield cyclopropanes. wikipedia.org

Another approach involves photosensitization. In the context of naphthalene-containing molecules, the naphthalene moiety itself can act as a photosensitizer. Naphthalene-sensitized photochemical isomerization of 1,2-diarylcyclopropanes has been reported, highlighting the role of charge transfer from the cyclopropane to the sensitizer. rsc.org Furthermore, photochemical methods have been used to generate reactive carbene intermediates from cyclopropane derivatives of related polycyclic aromatic systems like phenanthrene, which can then be trapped by olefins to form new cyclopropanes. nih.govacs.org This suggests that a suitably substituted naphthalene-cyclopropane derivative could serve as a photochemical precursor to a carbene for subsequent reactions.

MethodPrecursorsKey IntermediateConditionsRef.
Pyrazoline PhotolysisNaphthalene-acrylate + DiazoalkanePyrazolineUV irradiation wikipedia.org
Photosensitized IsomerizationDiarylcyclopropaneExcited state complexNaphthalene sensitizer, UV light rsc.org
Photochemical Carbene GenerationCyclopropanated PhenanthreneAllenylidene CarbenePhotolysis in olefin trap nih.govacs.org

The Corey-Chaykovsky reaction is a powerful tool for cyclopropanation, especially for electron-deficient olefins such as α,β-unsaturated esters. organic-chemistry.org The reaction involves the addition of a sulfur ylide (a sulfonium or sulfoxonium ylide) to a Michael acceptor, followed by intramolecular nucleophilic attack and elimination of the sulfur-containing group to form the cyclopropane ring. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, the logical precursor is a naphthalene-derived acrylate, such as ethyl 3-(naphthalen-2-yl)acrylate. This substrate can react with dimethyloxosulfonium methylide or dimethylsulfonium methylide to furnish the desired cyclopropane ring. A key advantage of this method is its operational simplicity and high functional group tolerance. researchgate.net Research on nitronaphthalene derivatives has shown they act as effective Michael acceptors in Corey-Chaykovsky reactions with various ylides, leading to dearomatized cyclopropane products. researchgate.netnih.gov This demonstrates the feasibility of applying this methodology to activated naphthalene systems.

Michael AcceptorYlide PrecursorBaseResulting ProductRef.
Ethyl 3-(naphthalen-2-yl)acrylateTrimethylsulfoxonium iodideNaHEthyl 2-(naphthalen-2-yl)cyclopropane-1-carboxylate organic-chemistry.org
1-NitronaphthaleneAlkyl diphenyl sulfonium saltStrong baseBenzonorcaradiene derivative researchgate.netnih.gov
α,β-Unsaturated AmidesChiral Telluronium SaltLDA/LiBrVinylcyclopropane nih.govsioc.ac.cn

Stereoselective Synthetic Pathways

Controlling the relative and absolute stereochemistry of the cyclopropane ring is a significant challenge. The this compound molecule has two stereocenters, leading to four possible stereoisomers (two pairs of enantiomers).

The diastereoselectivity of cyclopropanation (i.e., the preference for cis or trans isomers) is highly dependent on the chosen synthetic method.

In Metal-Catalyzed Reactions: The stereospecificity of carbene addition to alkenes is a well-established principle. The reaction is a syn-addition, meaning the stereochemistry of the starting olefin is retained in the cyclopropane product. wikipedia.org For example, the reaction of a carbene with a (E)-alkene will yield the trans-cyclopropane, while a (Z)-alkene will give the cis-cyclopropane. Diastereoselectivity can also be influenced by the steric bulk of the catalyst's ligands and the substituents on the olefin.

In Ylide Reactions: The Corey-Chaykovsky reaction often exhibits high diastereoselectivity. The reaction of sulfur ylides with α,β-unsaturated esters, ketones, and amides can be tuned to favor one diastereomer over another. nih.govsioc.ac.cn For instance, the cyclopropanation of acrylates with propargyl sulfur ylides has been shown to yield trans-cyclopropanes with high selectivity (96% de). jlu.edu.cn The choice of the ylide and the reaction conditions are critical. The use of chiral ylides, such as those derived from telluronium salts, allows for controllable diastereoselection, where either the cis or trans product can be obtained selectively by simply changing the base and additives (e.g., LiTMP/HMPA vs. LDA/LiBr). nih.govsioc.ac.cn This level of control is particularly valuable for accessing specific stereoisomers of the target molecule.

MethodSubstrateReagentDiastereoselectivityRef.
Chiral Ylide Additionα,β-Unsaturated EsterChiral Telluronium Salt / LiTMPcis-vinyl-trans-substituted nih.govsioc.ac.cn
Chiral Ylide Additionα,β-Unsaturated EsterChiral Telluronium Salt / LDAtrans-vinyl-trans-substituted nih.govsioc.ac.cn
Sulfur Ylide AdditionAcrylatePropargyl Sulfur YlideHigh trans selectivity (96% de) jlu.edu.cn
BiocatalysisStyreneEngineered Myoglobin (B1173299) / EDAHigh trans selectivity (>98% de) nih.gov

Enantioselective Catalysis for Chiral Cyclopropane Formation

The direct formation of chiral cyclopropanes from prochiral precursors represents the most efficient approach to enantioenriched this compound. This is predominantly achieved through asymmetric cyclopropanation reactions, where a chiral catalyst transfers a carbene or carbenoid species to an olefin. Transition metal catalysis, particularly with rhodium and copper complexes, is a cornerstone of this methodology.

The reaction typically involves the decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of a chiral catalyst and an olefin, in this case, 2-vinylnaphthalene. The catalyst, bearing chiral ligands, creates a chiral environment that directs the approach of the olefin to the metal-carbene intermediate, thereby inducing enantioselectivity.

Key Catalytic Systems:

Rhodium(II) Catalysts: Chiral dirhodium(II) tetracarboxylates are highly effective for asymmetric cyclopropanation. The choice of chiral ligand on the rhodium catalyst is crucial for achieving high enantiomeric excess (ee).

Copper(I) Catalysts: Copper complexes with chiral ligands, such as bis(oxazoline) (Box) or salen-type ligands, are also widely used. These systems are often favored for their lower cost compared to rhodium.

Biocatalysis: Engineered enzymes, particularly myoglobin-based catalysts, have emerged as powerful tools for highly diastereo- and enantioselective cyclopropanation. nih.govnih.gov These biocatalysts can operate in whole-cell systems, offering a greener and more scalable alternative to traditional metal catalysis. nih.gov

The success of these catalytic systems is highly dependent on the specific substrate and the fine-tuning of the chiral ligand. For the synthesis of a 2-arylcyclopropane derivative like the target compound, catalysts are selected to control both diastereoselectivity (cis/trans ratio) and enantioselectivity.

Catalyst TypeCommon Chiral LigandsTypical SubstratesKey Advantages
Rhodium(II)Chiral Carboxylates (e.g., N-tetrachlorophthaloyl-tert-leucinate)Styrenes, VinylarenesHigh turnover numbers, excellent enantioselectivity
Copper(I)Bis(oxazoline) (Box), SalenStyrenes, DienesLower cost, readily available ligands
Engineered MyoglobinProtein scaffoldStyrenes, VinylarenesExceptional stereoselectivity (often >99% de/ee), environmentally benign nih.gov

Resolution Techniques for Enantioenriched Products

When direct asymmetric synthesis is not feasible or fails to provide sufficient enantiopurity, the resolution of a racemic mixture of this compound is a viable alternative. Resolution separates a racemate into its constituent enantiomers. libretexts.org

The most common method is classical resolution via diastereomeric salt formation . wikipedia.org This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.orgopenstax.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgopenstax.org Once a diastereomeric salt is isolated in pure form, treatment with a strong acid regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered and reused. libretexts.org

Commonly Used Chiral Resolving Agents for Carboxylic Acids:

Naturally occurring alkaloids like brucine, strychnine, and quinine. libretexts.org

Synthetic chiral amines such as (R)- or (S)-1-phenylethanamine. libretexts.org

Chiral amino alcohols, for example, (S)-(+)-2-(N-benzylamino)butan-1-ol. researchgate.net

Another powerful technique is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC). A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov This method is highly effective for both analytical assessment of enantiomeric purity and for preparative-scale separations. researchgate.net

Functional Group Interconversions on Precursors and the Carboxylic Acid Moiety

The synthesis of the target molecule often involves the strategic manipulation of functional groups either before or after the formation of the cyclopropane ring.

A common synthetic route involves forming the cyclopropane ring with a precursor to the carboxylic acid, such as a nitrile (-CN) or an ester (-COOR), already in place. The final step is then the conversion of this group into the desired carboxylic acid moiety.

Hydrolysis of Nitriles: Cyclopropanecarbonitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using aqueous sulfuric or hydrochloric acid with heating, proceeds via a primary amide intermediate. Base-catalyzed hydrolysis, using a strong base like sodium hydroxide (B78521) followed by an acidic workup, is also a robust method. youtube.com

Hydrolysis of Esters (Saponification): The conversion of a cyclopropanecarboxylate (B1236923) ester to the carboxylic acid is readily achieved through saponification. This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the carboxylate salt. Subsequent acidification with a strong acid yields the final carboxylic acid.

These hydrolysis reactions are fundamental transformations in organic synthesis and are generally high-yielding. google.com

An alternative strategy involves forming the cyclopropane ring first and then introducing the naphthalene group using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose. audreyli.com

This approach would typically involve the reaction of a cyclopropane derivative bearing a boronic acid or boronate ester with a naphthalene derivative bearing a halide or triflate, such as 2-bromonaphthalene. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate, in the presence of a suitable phosphine (B1218219) ligand and a base. audreyli.com

Example Reaction Scheme: Cyclopropylboronic acid + 2-Bromonaphthalene --(Pd catalyst, ligand, base)--> 2-(Naphthalen-2-yl)cyclopropane

This method offers a modular approach, allowing for the late-stage introduction of the naphthalene moiety and potentially other aryl groups. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. audreyli.comnih.gov The reaction can be performed with enantiomerically pure cyclopropylboronic acids, proceeding with retention of configuration at the carbon-boron bond. nih.gov

Development of Efficient and Scalable Synthetic Protocols

Moving from a laboratory-scale synthesis to a process suitable for larger-scale production requires careful optimization of the reaction protocol to maximize efficiency, safety, and cost-effectiveness.

The optimization process focuses on systematically varying key reaction parameters to find the ideal conditions for a given transformation, particularly the key stereocenter-forming cyclopropanation step.

Parameters for Optimization:

Catalyst and Ligand: Screening a library of catalysts and ligands is often the first step. For metal-catalyzed reactions, subtle changes in the ligand's electronic and steric properties can have a profound impact on both yield and stereoselectivity.

Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reactants.

Temperature: Temperature affects reaction rates and can also influence selectivity. Lower temperatures often favor higher enantioselectivity in asymmetric catalysis.

Reactant Concentration: Adjusting the concentration of reactants can impact reaction kinetics and minimize side reactions.

Base/Additives: In cross-coupling reactions, the choice of base is critical. audreyli.com In other reactions, additives may be used to enhance catalyst stability or suppress unwanted pathways.

The goal of optimization is to achieve the desired product with the highest possible yield and stereoselectivity while using the lowest possible catalyst loading, shortest reaction time, and most environmentally benign conditions. unl.ptnih.gov Continuous flow chemistry is also being explored as a method to improve the safety and scalability of reactions that require harsh conditions or involve unstable intermediates. acs.org

Optimization Parameters for Cyclopropanation
ParameterVariables to TestPotential Impact
Catalyst Loading0.1 mol% to 5 mol%Cost, reaction rate, turnover number
SolventDCM, Toluene, THF, Diethyl EtherYield, enantioselectivity, solubility
Temperature-78 °C to Room TemperatureReaction rate, selectivity (lower temp often increases ee%)
Diazo Add. RateSyringe pump (slow) vs. single portion (fast)Minimization of side reactions (e.g., carbene dimerization)

One-Pot and Cascade Methodologies in Synthesis

One-pot and cascade reactions represent a paradigm of efficiency in chemical synthesis, minimizing waste, saving time, and often improving yields by avoiding the isolation of intermediates. 20.210.105 These approaches are increasingly applied to the construction of complex molecules, including functionalized cyclopropanes.

A prominent one-pot strategy for synthesizing multisubstituted cyclopropanes involves a Michael-initiated ring-closure (MIRC) reaction. daneshyari.com In a hypothetical application to the synthesis of this compound, this could involve the reaction of a naphthalene-containing chalcone (B49325) analogue with a suitable carbanion source that can deliver the carboxylic acid functionality. For instance, the reaction of (E)-3-(naphthalen-2-yl)-1-phenylprop-2-en-1-one with a malonic ester derivative in the presence of a base could initiate a cascade. The initial Michael addition would be followed by an intramolecular nucleophilic substitution, effectively closing the three-membered ring in a single pot.

Another powerful approach is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govresearchgate.net This method allows for the direct conversion of carboxylic acids into structurally diverse cyclopropanes. In a potential synthesis of the target molecule, a readily available aliphatic carboxylic acid could be coupled with a naphthalene-substituted chloroalkyl alkene under visible light irradiation with an appropriate photocatalyst. nih.gov This process proceeds through a radical-polar crossover mechanism, where a carbanion intermediate is generated and undergoes intramolecular alkylation to form the cyclopropane ring. nih.govresearchgate.net

The following table outlines representative conditions for such cascade reactions, adapted for the synthesis of a generic cyclopropane derivative, illustrating the key parameters that would be optimized for the synthesis of this compound.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Ir(ppy)₂(dtbbpy)PF₆ (1)Cs₂CO₃DMF50High
24CzIPN (1)Cs₂CO₃DMF50Quantitative
3None (Base Mediated)NaHTHFRefluxModerate-High

This table is illustrative of typical conditions for photoredox and base-mediated cyclopropanation reactions and does not represent experimentally verified data for the specific target compound.

These methodologies offer significant advantages in terms of operational simplicity and atom economy, making them attractive for the synthesis of complex cyclopropane-containing molecules. 20.210.105

Mechanistic Insights into Cyclopropane Formation Pathways

The formation of the cyclopropane ring is governed by several distinct mechanistic pathways, each offering unique advantages in terms of stereocontrol and substrate scope.

One of the most fundamental pathways involves the addition of a carbene or carbenoid to an alkene. The Simmons-Smith reaction, for example, utilizes a zinc-copper couple with diiodomethane (B129776) to generate a carbenoid species that adds stereospecifically to an alkene in a concerted fashion. masterorganicchemistry.com For the synthesis of this compound, a precursor such as 2-vinylnaphthalene could be subjected to these conditions, followed by functional group manipulation to introduce the carboxylic acid. The concerted nature of this cycloaddition ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Another major pathway is the intramolecular cyclization of a 1,3-dihaloalkane via a Wurtz-type coupling, a classic method for forming cyclopropane rings. wikipedia.org More modern variations involve the treatment of primary haloalkanes with a strong base to generate a carbanion that undergoes an intramolecular SN2 reaction (a 3-exo-trig cyclization) to displace the halide and form the ring. wikipedia.org

Radical-polar crossover reactions have emerged as a sophisticated method for cyclopropane synthesis. researchgate.net In this mechanism, a radical is generated, which then adds to an alkene. The resulting radical intermediate is subsequently reduced to a carbanion, which undergoes an intramolecular substitution to close the ring. organic-chemistry.org This pathway is particularly versatile as it allows for the coupling of different fragments and can be initiated under mild photoredox conditions. nih.gov For instance, an iron-catalyzed process can facilitate the dehydrogenative cyclopropanation of active methylene derivatives through an oxidative radical cyclization followed by an ionic cyclization. researchgate.net

The table below summarizes the key features of these mechanistic pathways.

Mechanistic PathwayKey Reagents/ConditionsKey IntermediateStereochemistry
Carbene/Carbenoid AdditionCH₂I₂/Zn-Cu; Diazo compoundsMetal carbenoid; Free carbeneStereospecific (syn-addition)
Intramolecular SN2Strong base (e.g., NaH, t-BuOK)CarbanionDependent on stereocenters
Radical-Polar CrossoverPhotocatalyst/Visible Light; FeCl₃Radical, then CarbanionOften diastereoselective
Michael-Initiated Ring ClosureBase (e.g., NaH, Et₃N)EnolateStereochemistry can be controlled

This table provides a general overview of cyclopropanation mechanisms. The specific outcomes for the synthesis of this compound would depend on the chosen precursors and reaction conditions.

Understanding these mechanistic details is paramount for the rational design of synthetic routes to complex cyclopropanes like this compound and for controlling the stereochemical outcome of the reaction.

Structural Elucidation and Conformational Analysis of 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic techniques provide a detailed view of the molecular framework by probing the magnetic and vibrational properties of its constituent atoms and bonds.

NMR spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants reveal connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org Protons attached to the aromatic naphthalene (B1677914) ring would resonate in the 7.0-8.0 ppm region. The protons on the strained cyclopropane (B1198618) ring are characteristically shielded and would appear further upfield, generally between 1.0 and 3.0 ppm. chemicalbook.comrsc.org The specific stereochemistry (cis/trans) of the substituents on the cyclopropane ring significantly influences the coupling constants between the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet
Naphthalene Aromatic (Ar-H)7.0 - 8.0Multiplets
Cyclopropane (-CH-)1.5 - 3.0Multiplets
Cyclopropane (-CH₂-)1.0 - 2.0Multiplets

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears between 165-185 ppm. pressbooks.publibretexts.org The carbons of the naphthalene ring would produce signals in the aromatic region, approximately 120-140 ppm. The carbons of the cyclopropane ring are uniquely shielded due to the ring strain and sp³ hybridization, appearing significantly upfield, often in the range of -5 to 30 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)165 - 185
Naphthalene Aromatic (Ar-C)120 - 140
Cyclopropane (-CH-)15 - 30
Cyclopropane (-CH₂-)5 - 20

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, several key absorptions are expected. The most prominent is the very broad O–H stretching vibration of the carboxylic acid, which typically appears from 2500 to 3300 cm⁻¹. pressbooks.publibretexts.orglibretexts.org This broadness is a result of extensive hydrogen bonding. The carbonyl (C=O) group stretch gives a strong, sharp absorption between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Aromatic C=C stretching vibrations from the naphthalene ring are expected in the 1400-1600 cm⁻¹ region, while C–H stretches from both the aromatic and cyclopropane moieties will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Carboxylic AcidO–H Stretch2500 - 3300Broad, Strong
CarbonylC=O Stretch1710 - 1760Strong
NaphthaleneC=C Stretch1400 - 1600Medium
Aromatic C-HC–H Stretch3000 - 3100Medium
Cyclopropane C-HC–H Stretch~3000Medium
Carboxylic AcidC–O Stretch1210 - 1320Medium

HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₄H₁₂O₂. evitachem.com The calculated monoisotopic mass for this formula is approximately 212.08373 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, thus confirming the elemental composition of the compound.

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemical Determination

While spectroscopic methods provide connectivity and functional group information, single-crystal X-ray crystallography offers a definitive, three-dimensional picture of the molecule's structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously establish the relative stereochemistry of the substituents on the cyclopropane ring (i.e., whether the naphthalene and carboxylic acid groups are on the same side, cis, or opposite sides, trans, of the ring). Furthermore, the crystal structure would reveal intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which often lead to the formation of dimers in the solid state. libretexts.org

Conformational Landscape Analysis via Advanced Computational Methods

While X-ray crystallography describes the static structure in a crystal, molecules in solution or the gas phase exist as an ensemble of interconverting conformers. Computational methods are vital for exploring this dynamic landscape.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular properties. nih.govresearchgate.net For this compound, DFT calculations can be employed to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures of various possible conformers.

Determine Relative Energies: Establish the relative stability of different conformers, such as those arising from the rotation around the single bond connecting the naphthalene and cyclopropane rings.

Predict Spectroscopic Data: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in structural assignment. researchgate.net

These calculations provide insight into the preferred spatial arrangement of the bulky naphthalene group relative to the cyclopropane ring and the orientation of the carboxylic acid functional group, offering a comprehensive understanding of the molecule's structural dynamics.

Ab Initio Molecular Orbital Calculations for Structural Refinement

To refine the three-dimensional structure of this compound, ab initio molecular orbital calculations are employed. These calculations, based on the principles of quantum mechanics, can predict the most stable arrangement of atoms in a molecule, known as the optimized geometry. A common and effective method for such calculations is Density Functional Theory (DFT), particularly using the B3LYP functional combined with a suitable basis set.

Table 1: Predicted Geometric Parameters for this compound from Ab Initio Calculations

Parameter Predicted Value
Bond Lengths (Å)
C(cyclopropane)-C(cyclopropane) Data not available
C(cyclopropane)-C(naphthalene) Data not available
C=O (carboxylic acid) Data not available
C-O (carboxylic acid) Data not available
O-H (carboxylic acid) Data not available
**Bond Angles (°) **
C-C-C (cyclopropane ring) Data not available
C(naphthalene)-C(cyclopropane)-C(cyclopropane) Data not available
O=C-O (carboxylic acid) Data not available
**Dihedral Angles (°) **
Naphthalene plane - Cyclopropane plane Data not available

Note: Specific values are dependent on the computational method and basis set used. The table is illustrative of the type of data obtained from such calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant advantage of ab initio molecular orbital calculations is the ability to predict various spectroscopic parameters. These theoretical predictions can then be compared with experimental data, providing a powerful method for validating both the computational model and the experimental structural assignment. Key spectroscopic techniques for which parameters can be predicted include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

For this compound, computational methods can predict the vibrational frequencies and intensities of IR and Raman active modes. nih.gov This allows for a detailed assignment of the experimental spectra, correlating specific absorption bands with particular molecular vibrations, such as the stretching of the C=O bond in the carboxylic acid, the C-H bonds of the cyclopropane ring, and the characteristic modes of the naphthalene ring system.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. These theoretical chemical shifts can be compared to experimentally obtained NMR spectra to aid in the assignment of signals to specific atoms within the molecule. The agreement between the predicted and experimental spectroscopic data serves as a strong indicator of the accuracy of the calculated molecular structure.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Value
IR Frequency (cm⁻¹)
C=O Stretch Data not available Data not available
O-H Stretch Data not available Data not available
Cyclopropane C-H Stretch Data not available Data not available
Naphthalene Ring Modes Data not available Data not available
¹H NMR Chemical Shift (ppm)
Carboxylic Acid Proton Data not available Data not available
Cyclopropane Protons Data not available Data not available
Naphthalene Protons Data not available Data not available
¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon Data not available Data not available
Cyclopropane Carbons Data not available Data not available
Naphthalene Carbons Data not available Data not available

Note: This table illustrates the type of comparative analysis that would be performed. The availability of specific experimental and computational data is required to populate the table.

Mechanistic Investigations of 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid Transformations

Reactivity Profiles of the Strained Cyclopropane (B1198618) Ring System

The cyclopropane ring is the central player in the reactivity of 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid. Its high degree of ring strain makes it susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation. The presence of the naphthalene (B1677914) group as an electron-donating substituent and the carboxylic acid as an electron-withdrawing group classifies it as a donor-acceptor (D-A) cyclopropane, a privileged class of substrates known for their versatile reactivity. nih.govresearchgate.net

The cleavage of the carbon-carbon bonds within the cyclopropane ring is a hallmark of the reactivity of this compound and its derivatives. These ring-opening reactions can be initiated by various stimuli, leading to the formation of linear intermediates that can participate in subsequent transformations.

One prominent pathway involves visible-light-induced photoredox catalysis. For instance, α-naphthyl cyclopropane carboxylic esters can undergo a photoannulation reaction to yield functionalized dihydrophenalenes. The proposed mechanism for this transformation begins with a single-electron reduction of the cyclopropyl (B3062369) ester by an excited photocatalyst. This generates a ketyl-type radical, which undergoes a β-fragmentation (ring-opening) to form a radical enolate. This intermediate is then trapped in an intramolecular fashion by the naphthalene ring, leading to the final annulated product. acs.org

Thermally induced ring-opening is also a viable pathway, particularly in decarboxylative rearrangements. Studies on analogous α-(carbonyl)cyclopropane carboxylic acids have shown that thermal decarboxylation can lead to ring-opened intermediates that subsequently cyclize to form dihydrofurans. arkat-usa.org This suggests that under thermal stress, this compound could potentially undergo ring cleavage to form an α-allyl-β-keto acid-like system. arkat-usa.org

Furthermore, transition-metal-free, Brønsted acid-catalyzed domino reactions provide another route for ring-opening. In the presence of a strong acid, donor-acceptor cyclopropanes react with nucleophiles like 2-naphthols in a process that involves initial ring-opening followed by a cyclization event, affording complex polycyclic structures. frontiersin.org

Table 1: Summary of Ring-Opening Conditions and Mechanisms

Initiation Method Catalyst/Conditions Key Intermediate Typical Product Type Reference(s)
Photochemical Visible Light, Ir(Fppy)₃ Ketyl-type radical / Radical enolate Dihydrophenalenes acs.org
Thermal High Temperature (e.g., 120°C) α-allyl-β-keto acid system Dihydrofurans arkat-usa.org
Acid-Catalyzed Brønsted Acid (e.g., TfOH) 1,3-Zwitterion Naphthalene-fused cyclopentanes frontiersin.org
Electrophilic Selenenyl chloride (PhSeCl) Dipolar species Substituted butanedioates rsc.org

The classification of this compound as a donor-acceptor (D-A) cyclopropane is fundamental to understanding its reactivity. nih.gov The naphthalene ring serves as the electron-donating group, while the carboxylic acid (or its ester derivative) functions as the electron-accepting group. This vicinal substitution pattern polarizes the C1-C2 bond of the cyclopropane ring and facilitates its heterolytic cleavage upon treatment with a Lewis or Brønsted acid. nih.govfrontiersin.org

This acid-mediated ring-opening does not typically produce free carbocations but rather a stabilized 1,3-zwitterionic intermediate (also referred to as a 1,3-dipole). nih.govfrontiersin.org In this zwitterion, the positive charge is stabilized by the electron-donating naphthalene group at one terminus, and the negative charge is stabilized by the electron-withdrawing carboxyl group at the other. This versatile intermediate is not directly observed but is inferred from the diverse array of products formed when it is trapped by various reactants. nih.govresearchgate.net

The reactivity of this zwitterionic intermediate is central to many formal cycloaddition reactions. For example, it can engage in [3+2] cycloadditions with various unsaturated compounds (dipolarophiles) to construct five-membered rings. frontiersin.orgmsu.ru This reactivity paradigm establishes D-A cyclopropanes as valuable three-carbon building blocks in organic synthesis. researchgate.netmsu.ru The reaction of D-A cyclopropanes with 2-naphthols, for instance, proceeds through such a zwitterionic intermediate which then undergoes a domino ring-opening cyclization to yield naphthalene-fused cyclopentanes. frontiersin.org

Acid catalysis is a powerful tool for initiating transformations of this compound, leveraging the D-A nature of the substrate to promote ring-opening and subsequent rearrangements. Both Brønsted and Lewis acids can be employed, often at low catalytic loadings, to generate the key zwitterionic or carbocationic intermediates. nih.govfrontiersin.org

A prime example is the Brønsted acid-catalyzed domino ring-opening cyclization, where an acid like trifluoromethanesulfonic acid (TfOH) facilitates the reaction between the D-A cyclopropane and a nucleophile. frontiersin.org The acid promotes the cleavage of the cyclopropane ring to form the reactive 1,3-dipole, which is then intercepted by the nucleophile to build more complex molecular architectures without the need for transition metals. frontiersin.org

In addition to intermolecular reactions, acid catalysis can induce intramolecular rearrangements. The Cloke-Wilson rearrangement, for example, describes the transformation of doubly activated cyclopropanes into 2,3-dihydrofurans. This process involves a carbocation-initiated tandem intramolecular ring-opening and recyclization. organic-chemistry.org While this specific rearrangement is typically associated with cyclopropanes bearing two acceptor groups, analogous carbocation-initiated pathways could be envisioned for this compound, potentially leading to lactones or other rearranged products depending on the reaction conditions and the specific acid catalyst used. arkat-usa.orgdocumentsdelivered.com

Table 2: Examples of Acid-Catalyzed Transformations

Catalyst Type Example Catalyst Reaction Type Resulting Product Class Reference(s)
Brønsted Acid Trifluoromethanesulfonic acid (TfOH) Domino Ring-Opening/Cyclization Fused Carbocycles frontiersin.org
Lewis Acid Rare-earth triflates (e.g., Sc(OTf)₃) [3+2] Cycloaddition Carbocycles and Heterocycles nih.gov
Organocatalyst (Carbocation initiator) 2-(Bromomethyl)naphthalene Cloke-Wilson Rearrangement Dihydrofurans organic-chemistry.org

Transformations Involving the Carboxylic Acid Moiety

Beyond the reactivity of the strained ring, the carboxylic acid group provides a handle for a variety of functional group interconversions. These transformations generally leave the cyclopropane ring intact, allowing for the synthesis of diverse derivatives such as esters and amides, which can serve as important intermediates for pharmaceuticals or materials science. researchgate.netnih.gov

The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. masterorganicchemistry.com

Alternatively, esterification can be achieved under basic conditions. For example, reacting the corresponding carboxylate salt (formed by deprotonation with a base like potassium carbonate) with an alkyl halide, such as (bromomethyl)naphthalene, in a solvent like acetone (B3395972) provides a direct route to the desired ester. prepchem.com

Table 3: Representative Esterification Methods

Method Reagents Conditions Byproduct Reference(s)
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) Heat, often in excess alcohol Water masterorganicchemistry.com
Alkylation of Carboxylate Alkyl Halide (e.g., a bromomethylnaphthalene), Base (e.g., K₂CO₃) Solvent (e.g., Acetone), Heat Halide Salt (e.g., KBr) prepchem.com

The formation of an amide bond from the carboxylic acid moiety is another crucial transformation, often employed in the synthesis of biologically active molecules. msu.ru Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid must first be "activated".

A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide. google.com

Alternatively, a wide variety of peptide coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like triethylamine, promote the condensation by forming a highly reactive O-acylisourea intermediate that is then displaced by the amine nucleophile. researchgate.net This methodology is broadly applicable and allows for the coupling of this compound with various amines, including amino acid esters, to create peptide analogues. researchgate.net Biocatalytic methods using enzymes like lipases also present a green alternative for amidation. researchgate.netnih.gov

Table 4: Common Amidation and Peptide Coupling Reagents

Activation Method Reagent(s) Typical Amine Substrate Key Features Reference(s)
Acid Chloride Formation Thionyl Chloride (SOCl₂), Oxalyl Chloride Primary/Secondary Amines, Ammonia Highly reactive, may not be suitable for sensitive substrates google.com
Carbodiimide Coupling EDC, DCC Primary/Secondary Amines, Amino Acid Esters Mild conditions, widely used in peptide synthesis researchgate.net
Enzyme Catalysis Lipase (e.g., Candida antarctica) Alkyl Amines Green chemistry, non-solvent systems possible researchgate.net

Decarboxylation Pathways and Radical Formation

The decarboxylation of this compound can be initiated through several pathways, most notably thermal and photochemical methods, both of which can lead to the formation of radical intermediates. The specific pathway and the nature of the resulting intermediates are influenced by the reaction conditions.

Thermal Decarboxylation:

Thermal decarboxylation of cyclopropane carboxylic acids can proceed through a mechanism involving the initial opening of the cyclopropane ring. arkat-usa.org This ring-opening is a facile process due to the inherent strain of the three-membered ring, especially when adjacent to stabilizing groups like the naphthalene ring and the carboxylic acid. The cleavage of the 1,2-bond of the cyclopropane ring can lead to the formation of a diradical intermediate. This diradical can then undergo further rearrangement and ultimately lose carbon dioxide. For α-(carbonyl)cyclopropane carboxylic acids, it has been proposed that ring opening to an α-allyl-β-keto acid system can occur, followed by decarboxylation. arkat-usa.org

In the case of this compound, a plausible thermal decarboxylation pathway involves the homolytic cleavage of the C1-C2 bond of the cyclopropane ring to form a diradical. The stability of this diradical would be influenced by the adjacent naphthalene and carboxyl groups. Subsequent loss of CO2 would generate a naphthyl-substituted cyclopropyl radical or a ring-opened radical species.

Photoredox-Catalyzed Decarboxylation:

Visible-light photoredox catalysis has emerged as a powerful and mild method for the decarboxylation of carboxylic acids to generate radical intermediates. sioc.ac.cnprinceton.edunih.govsemanticscholar.orgresearchgate.netrsc.orgnih.govnih.govscilit.comnih.gov This process typically involves the single-electron oxidation of a carboxylate to a carboxyl radical, which then rapidly undergoes decarboxylation to form a carbon-centered radical. princeton.edubham.ac.uk

For this compound, the reaction would likely proceed via the following steps:

Formation of the Carboxylate: In the presence of a base, the carboxylic acid is deprotonated to form the corresponding carboxylate.

Single-Electron Transfer (SET): The excited state of a photocatalyst oxidizes the carboxylate, generating a carboxyl radical.

Decarboxylation: The highly unstable carboxyl radical rapidly extrudes CO2 to form a 2-(naphthalen-2-yl)cyclopropyl radical.

The generated radical can then participate in various subsequent transformations, depending on the reaction conditions and the presence of other reagents. sioc.ac.cnbham.ac.uknih.govmdpi.com

Decarboxylation Method Proposed Intermediate Key Features
ThermalDiradicalRing opening precedes decarboxylation. arkat-usa.org
Photoredox-CatalyzedCarbon-centered radicalMild conditions, initiated by single-electron transfer. sioc.ac.cnprinceton.edu

Reactivity of the Naphthalene Substituent

The presence of the 2-(cyclopropane-1-carboxylic acid) substituent on the naphthalene ring influences the reactivity of the aromatic system in various substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic Aromatic Substitution (EAS):

Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate. wordpress.comlibretexts.org When a deactivating group is present at the 2-position, electrophilic attack is generally directed to the other ring, primarily at the 5 and 8 positions. Conversely, an activating group at the 2-position would direct incoming electrophiles to the 1 and 3 positions. vpscience.org Given the opposing electronic effects of the cyclopropyl and carboxylic acid moieties, the precise regiochemical outcome of EAS on this compound would likely be a mixture of products and would be sensitive to the specific reaction conditions.

Substituent Effect Predicted Position of Electrophilic Attack
Activating group at C2C1, C3
Deactivating group at C2C5, C8

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is less common for naphthalene derivatives unless the ring is activated by strongly electron-withdrawing groups. elsevierpure.com The carboxylic acid group on the cyclopropane substituent is electron-withdrawing; however, its effect on the naphthalene ring may not be sufficient to facilitate SNA_r under standard conditions. For SNA_r to occur, a good leaving group on the naphthalene ring would be required, and the reaction would likely need forcing conditions or the presence of additional, more strongly electron-withdrawing substituents on the aromatic system.

Functionalization of the Naphthalene Moiety for Derivatization

The naphthalene ring of this compound can be functionalized to create a variety of derivatives. nih.govnih.gov Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, and acyl groups. The position of this functionalization will be dictated by the directing effects of the existing substituent as discussed above.

Subsequent transformations of these newly introduced functional groups can lead to a wide array of derivatives. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functionalities. Halogenated derivatives can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Reaction Reagents Potential Functional Group Introduced
NitrationHNO3/H2SO4-NO2
HalogenationBr2, Cl2-Br, -Cl
Friedel-Crafts AcylationAcyl chloride/AlCl3-C(O)R

Photoredox-Catalyzed Transformations and Radical Mechanism Investigations

Photoredox catalysis provides a versatile platform for the transformation of this compound, primarily through the generation of radical intermediates. princeton.edunih.govsemanticscholar.orgresearchgate.netrsc.orgnih.govnih.govscilit.comnih.govresearchgate.netnih.gov As discussed in section 4.2.3, decarboxylation under photoredox conditions can generate a 2-(naphthalen-2-yl)cyclopropyl radical. This radical can then undergo a variety of subsequent reactions.

Radical Addition and Cyclization:

The generated radical can add to activated alkenes or alkynes in intermolecular or intramolecular fashion. nih.govresearchgate.net For instance, in the presence of a suitable Michael acceptor, a Giese-type addition could occur. Intramolecular cyclization could also be envisioned if a suitable radical acceptor is present elsewhere in the molecule or is introduced as part of a derivative.

Deconstruction-Reconstruction Strategies:

Recent studies have shown that aryl cyclopropanes can undergo a deconstruction-reconstruction strategy under cooperative photoredox and N-heterocyclic carbene (NHC) catalysis. nih.gov This approach involves the ring-opening of the cyclopropane, followed by the introduction of a new functional group and subsequent ring-closure. While this has been demonstrated for acylation, similar strategies could potentially be applied to this compound for other functionalizations.

Mechanistic investigations into these photoredox-catalyzed transformations often involve control experiments such as radical scavenging experiments and luminescence quenching studies to confirm the involvement of radical intermediates and the quenching of the photocatalyst's excited state. semanticscholar.org

Stereochemical Outcomes and Regioselectivity in Chemical Reactions

The stereochemistry and regioselectivity of reactions involving this compound are critical aspects that determine the structure of the products.

Stereochemistry:

The cyclopropane ring of this compound contains two stereocenters (C1 and C2). Therefore, the molecule can exist as a mixture of stereoisomers. Reactions that proceed through a radical intermediate at one of these stereocenters may lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of products. However, in some cases, the stereochemistry can be controlled or retained, depending on the reaction mechanism and conditions. For example, in some radical-polar crossover reactions, the stereoselectivity at a pyrrolidine (B122466) stereocenter was low, which is consistent with a radical process. nih.gov

Regioselectivity:

The regioselectivity of reactions involving the cyclopropane ring is often dictated by the electronic nature of the substituents. In the case of donor-acceptor cyclopropanes, ring-opening reactions can be highly regioselective. scispace.comacs.orgrsc.orgnih.gov The 2-(naphthalen-2-yl) group can be considered a donor, while the carboxylic acid is an acceptor. In Lewis acid-catalyzed ring-opening reactions with nucleophiles, the nucleophile typically attacks the carbon bearing the donor group.

In transition metal-catalyzed ring-opening reactions, the regioselectivity can be controlled by the choice of catalyst and ligands. For example, Rh(I)-catalyzed asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids has been shown to be highly regioselective. acs.org

Reaction Type Controlling Factors General Outcome
Radical ReactionsNature of the radical intermediatePotential for loss of stereochemistry. nih.gov
Lewis Acid-Catalyzed Ring OpeningElectronic nature of substituentsNucleophilic attack at the carbon bearing the donor group. acs.org
Transition Metal-Catalyzed Ring OpeningCatalyst and ligandsHigh regioselectivity can be achieved. acs.org

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Synthesis of Ester and Amide Analogues for Structure-Reactivity Studies

The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of a diverse library of ester and amide analogues. These modifications are crucial for probing how changes in lipophilicity, hydrogen bonding capability, and steric bulk influence the molecule's interactions with biological targets or its material properties.

Esterification: Esters are commonly synthesized to enhance cell permeability and alter solubility. Standard methods for converting 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid to its corresponding esters include:

Fischer-Speier Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under acidic catalysis.

Alkylation of Carboxylate Salts: Treatment of the carboxylate salt of the acid with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. A reported synthesis of a related compound, cyclopropane (B1198618) carboxylic acid (6-methyl-2-naphthyl)methyl ester, involves reacting the carboxylic acid with 6-methyl-2-(bromomethyl)naphthalene in the presence of potassium carbonate in acetone (B3395972). prepchem.com

Amidation: Amide analogues introduce a hydrogen bond donor and can significantly alter the molecule's conformation and binding affinities. The synthesis of amides from the parent carboxylic acid typically involves a two-step, one-pot procedure. rsc.org First, the carboxylic acid is activated, often by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. nih.gov This method is highly versatile, allowing for the introduction of a wide array of substituents. nih.gov

Derivative Type Reagents Resulting Functional Group Purpose of Modification
Methyl EsterMethanol, H₂SO₄-COOCH₃Increase lipophilicity, simple steric probe
Ethyl EsterEthanol, H₂SO₄-COOCH₂CH₃Further increase lipophilicity
Benzyl EsterBenzyl alcohol, DCC-COOCH₂PhIntroduce aromatic stacking potential
N-propyl Amide1. SOCl₂, 2. Propylamine-CONHCH₂CH₂CH₃Introduce H-bond donor, increase chain length
N-phenyl Amide1. SOCl₂, 2. Aniline-CONHPhIntroduce rigidity and aromatic interactions
Morpholine Amide1. EDCI, HOBt, 2. Morpholine-CON(CH₂CH₂)₂OImprove aqueous solubility and metabolic stability

Modifications on the Naphthalene (B1677914) Ring System

Altering the electronic properties and substitution pattern of the naphthalene ring is a key strategy for modulating the molecule's activity and function.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthalene ring can significantly impact the molecule's electron density, polarity, and reactivity. These modifications are typically introduced on a precursor molecule, such as a substituted 2-vinylnaphthalene (B1218179), prior to the cyclopropanation step.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic system.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the ring's electron density.

The position of these substituents is critical, as naphthalene undergoes electrophilic substitution at different positions based on reaction conditions (kinetic vs. thermodynamic control).

Substituent Type Example Group Effect on Naphthalene Ring Potential Synthetic Precursor
Electron-DonatingMethoxy (-OCH₃)Increases electron density, activates the ring6-Methoxy-2-vinylnaphthalene
Electron-DonatingMethyl (-CH₃)Increases electron density (hyperconjugation)6-Methyl-2-vinylnaphthalene
Electron-WithdrawingChloro (-Cl)Decreases electron density, deactivates the ring6-Chloro-2-vinylnaphthalene
Electron-WithdrawingNitro (-NO₂)Strongly decreases electron density6-Nitro-2-vinylnaphthalene

Bi-naphthalene Derivatives: The synthesis of analogues containing a bi-naphthalene moiety introduces an element of axial chirality and significantly expands the steric profile of the molecule. A potential synthetic route could involve a Suzuki or other palladium-catalyzed cross-coupling reaction between a halogenated this compound ester and a naphthaleneboronic acid.

Cyclopropane Ring Modifications

Direct functionalization of the cyclopropane ring offers a route to analogues with altered stereochemistry and reactivity.

Adding substituents directly to the three-membered ring can influence its stability and steric interactions.

Alkyl Substitution: The introduction of alkyl groups, such as a methyl group, can be achieved through various cyclopropanation strategies. For instance, reacting 2-vinylnaphthalene with the Simmons-Smith reagent generated from diiodomethane (B129776) provides the parent cyclopropane, while using 1,1-diiodoethane (B1619546) could yield a methyl-substituted cyclopropane.

Halogen Substitution: Halogen atoms can be incorporated onto the ring, often by using halogenated carbene precursors in the cyclopropanation step. For example, the reaction of 2-vinylnaphthalene with dibromocarbene (generated from bromoform (B151600) and a strong base) would yield a gem-dibromocyclopropane derivative. In some natural product biosyntheses, halogenation of a substrate is a key step that facilitates the subsequent intramolecular cyclization to form a cyclopropane ring. escholarship.orgnih.gov

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms, particularly for processes involving the opening of the cyclopropane ring. chem-station.com By replacing specific hydrogen atoms with deuterium, chemists can trace the fate of atoms and determine which bonds are broken and formed during a reaction. rsc.orgrsc.org

For instance, if this compound were subjected to acid-catalyzed ring-opening in a deuterated solvent (e.g., D₂O), the position of deuterium incorporation in the resulting product would provide insight into the reaction mechanism. rsc.orgrsc.org If a corner-protonated cyclopropane intermediate is formed, the regiochemistry and stereochemistry of the deuterium addition can help distinguish between different possible pathways. researchgate.netresearchgate.net Such studies are crucial for understanding the fundamental reactivity of the cyclopropane ring within this molecular framework. acs.org

Preparation of Chiral Enantioenriched Derivatives for Stereochemical Investigations

The synthesis of enantioenriched derivatives of this compound is crucial for investigating the stereochemical aspects of its biological activity and for its application as a chiral building block in organic synthesis. Methodologies to achieve enantiomeric enrichment primarily involve two key strategies: the resolution of a racemic mixture and asymmetric synthesis.

A prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric esters using a chiral auxiliary. This approach relies on the principle that diastereomers possess different physical properties, allowing for their separation by standard laboratory techniques such as chromatography or crystallization. A well-documented chiral auxiliary for this purpose is L-(−)-menthol. beilstein-journals.org The racemic this compound can be esterified with L-(−)-menthol to yield a mixture of diastereomeric menthyl esters. These diastereomers can then be separated using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. beilstein-journals.org

Another strategy involves the use of chiral resolving agents to form diastereomeric salts. For instance, diastereoselective crystallization with a chiral amine, such as (+)-dehydroabeitylamine, has been successfully employed for the enantiomeric enrichment of cyclopropane carboxylic acids. researchgate.net

Asymmetric cyclopropanation represents a more direct route to enantioenriched cyclopropane derivatives. This method establishes the desired stereochemistry during the formation of the cyclopropane ring. Chiral catalysts, often based on transition metals like rhodium or copper with chiral ligands, can be employed to catalyze the reaction between a naphthalene-containing alkene and a diazoacetate derivative, yielding the cyclopropyl (B3062369) ester with high enantioselectivity. researchgate.netrochester.edu

Furthermore, enzymatic resolutions offer a powerful tool for obtaining chiral carboxylic acids and their esters. mdpi.com Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester and the hydrolyzed acid in enantioenriched forms. This biocatalytic approach is often characterized by high enantioselectivity under mild reaction conditions.

For stereochemical investigations, the carboxylic acid can be converted into various derivatives, such as amides. For example, the synthesis of a tert-butyl amide derivative has been reported for a similar bromo-methyl-naphthalenyl-cyclopropane-carboxylic acid, which was achieved by treating the carboxylic acid with oxalyl chloride to form the acid chloride, followed by reaction with tert-butylamine. nih.gov Such derivatization can be useful for X-ray crystallographic analysis to unambiguously determine the absolute configuration of the chiral centers.

The table below summarizes potential methods for the preparation of chiral enantioenriched derivatives of this compound based on established chemical principles.

MethodDescriptionKey Reagents/TechniquesExpected Outcome
Chiral Resolution via Diastereomeric Esters Esterification of the racemic acid with a chiral alcohol to form separable diastereomers.L-(−)-menthol, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) for esterification; Preparative HPLC for separation.Separated diastereomeric esters, which can be hydrolyzed to yield the individual enantiomers of the carboxylic acid.
Asymmetric Cyclopropanation Direct synthesis of an enantioenriched cyclopropane ester from an alkene and a diazo compound using a chiral catalyst.Naphthalenyl-substituted alkene, ethyl diazoacetate, Chiral Rh(II) or Cu(I) catalyst.Enantioenriched cyclopropane ester, which can be hydrolyzed to the corresponding carboxylic acid.
Enzymatic Kinetic Resolution Selective enzymatic hydrolysis of one enantiomer of a racemic ester derivative.Racemic ester of the target acid, Lipase (e.g., Amano PS), buffer solution.Enantioenriched ester and the corresponding enantioenriched carboxylic acid of the opposite configuration.
Derivatization for Analysis Conversion of the enantioenriched carboxylic acid to a crystalline derivative for stereochemical determination.Oxalyl chloride, tert-butylamine.Crystalline amide derivative suitable for X-ray crystallography.

Theoretical and Computational Chemistry Studies on 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid

Electronic Structure Calculations

Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org For 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, these calculations would reveal how the electron density is distributed and how this distribution governs the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy and localization of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack. ucsb.edu

For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthalene (B1677914) ring, which is a characteristic feature of polycyclic aromatic hydrocarbons. researchgate.netsamipubco.com This suggests that the naphthalene moiety is the primary site for electrophilic attack. Conversely, the LUMO is likely distributed over the carboxylic acid group and the cyclopropane (B1198618) ring, with the carbon atom of the carboxyl group being a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. rsc.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors Calculated using DFT (B3LYP/6-31G) in the gas phase. Values are illustrative.*

ParameterValue (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.20Indicates high kinetic stability
Electronegativity (χ)3.55Tendency to attract electrons
Chemical Hardness (η)2.60Resistance to change in electron configuration
Global Electrophilicity (ω)2.42Propensity to accept electrons

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). wuxiapptec.com

For this compound, the MEP map would show a significant region of negative electrostatic potential around the oxygen atoms of the carboxylic acid group, making them prime targets for electrophiles and hydrogen bond donors. nih.govlibretexts.org A region of high positive potential would be located around the acidic hydrogen of the carboxyl group, confirming its role as a proton donor. pearson.com The naphthalene ring would exhibit a delocalized π-electron cloud with moderately negative potential, while the C-H bonds would show regions of weakly positive potential. nih.gov This information is crucial for understanding non-covalent interactions, such as how the molecule might bind to a biological receptor.

Table 2: Illustrative Partial Atomic Charges (Mulliken Population Analysis) Values are hypothetical and serve to illustrate expected charge distribution.

AtomIllustrative Partial Charge (a.u.)
Carbonyl Oxygen (C=O)-0.45
Hydroxyl Oxygen (O-H)-0.50
Carbonyl Carbon (C=O)+0.60
Acidic Hydrogen (O-H)+0.35
Naphthalene Carbons (average)-0.10 to +0.05

Molecular Dynamics (MD) Simulations for Conformational Flux and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. aip.org For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the cyclopropane and naphthalene rings. aip.org

Reaction Mechanism Modeling via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier of the reaction. researchgate.net

For this molecule, a potential reaction pathway of interest is the ring-opening of the strained cyclopropane ring. researchgate.net Due to its high ring-strain energy, the cyclopropane moiety can undergo cleavage under certain conditions. rsc.org Transition state calculations could model this process, for example, by determining the energy barrier for the homolytic or heterolytic cleavage of a C-C bond within the ring. Such calculations would reveal whether the ring-opening is a concerted or stepwise process and how substituents on the naphthalene ring might influence the activation energy. rsc.org Another relevant reaction could be decarboxylation, and calculations could determine the transition state structure and energy for the loss of CO2.

Table 3: Hypothetical Activation Energies for a Potential Reaction Illustrative data for a hypothetical cyclopropane ring-opening reaction.

Reaction StepActivation Free Energy (ΔG‡) (kcal/mol)Description
C1-C2 Bond Cleavage (TS1)+25.5Initial ring-opening step
Intermediate Rearrangement (TS2)+15.2Conformational change of the ring-opened intermediate

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This approach is predictive, allowing for the design of new, more potent analogues. A QSAR study on analogues of this compound would involve synthesizing a library of related compounds, for instance, with different substituents (e.g., -Cl, -OCH3, -NO2) at various positions on the naphthalene ring.

The biological activity of each compound would be measured, and computational methods would be used to calculate a range of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression, are then used to generate an equation that links these descriptors to the observed activity.

An illustrative QSAR equation might look like: log(1/IC50) = 0.75 * LogP - 1.2 * E(LUMO) + 0.4 * MR + 2.1

Where:

IC50 is the concentration for 50% inhibition (a measure of activity).

LogP is the partition coefficient, representing hydrophobicity.

E(LUMO) is the energy of the LUMO, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

Such a model could reveal, for example, that increasing hydrophobicity and decreasing the LUMO energy enhances the desired biological activity.

Prediction of Thermodynamic and Kinetic Parameters for Reactions

DFT and other quantum mechanical methods can accurately predict key thermodynamic and kinetic parameters for chemical reactions. nih.gov Thermodynamic properties like the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated for the reactant, products, and transition states. mdpi.com

Table 4: Hypothetical Thermodynamic Data for a Reaction at 298.15 K

ParameterValueSignificance
Enthalpy of Reaction (ΔHr)-15.5 kcal/molExothermic reaction
Gibbs Free Energy of Reaction (ΔGr)-12.1 kcal/molSpontaneous reaction
Entropy of Reaction (ΔSr)-11.4 cal/(mol·K)Increase in order
Rate Constant (k)2.5 x 10-4 s-1Reaction rate at a given temperature

Advanced Analytical Techniques in the Study of 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid

Chromatographic Methods for Purification and Purity Assessment

Chromatography is fundamental in the analysis of 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid, enabling both the purification of the compound and the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of cyclopropane (B1198618) carboxylic acid derivatives. sielc.com For this compound, reversed-phase HPLC is a common and effective approach. nih.gov This method utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method for analyzing compounds with a naphthalene (B1677914) moiety involves a gradient elution to ensure adequate separation from impurities. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water, with a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form. sielc.com Detection is commonly achieved using a UV detector, leveraging the strong UV absorbance of the naphthalene ring system.

Table 1: Illustrative HPLC Parameters for Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 4 µm) nih.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 40% to 85% B over 15 minutes researchgate.net
Flow Rate 1.0 mL/min
Detection UV at 260 nm researchgate.net
Column Temp. 25 °C nih.gov

This table represents a typical starting point for method development and may require optimization.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) is crucial, especially in asymmetric synthesis. scispace.com Chiral HPLC is the most common method for this purpose. researchgate.net The separation of enantiomers is achieved by using a chiral stationary phase (CSP). nih.gov

For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. researchgate.net These columns, like Chiralcel OD-H or Chiralpak AD, have demonstrated success in separating the enantiomers of structurally related aryloxycarboxylic acids under normal-phase conditions. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar alcohol like isopropanol, is critical for achieving optimal resolution. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com

Table 2: Typical Chiral HPLC Conditions

Parameter Condition
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H) researchgate.net
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. Ambient

Conditions are illustrative and depend heavily on the specific chiral stationary phase used.

Thermal Analysis Techniques

Thermal analysis provides critical information about the physical properties of this compound, including its melting point, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For a crystalline solid like this compound, the most prominent event observed in a DSC thermogram would be the melting endotherm. The peak of this endotherm defines the melting point of the compound, and the area under the peak corresponds to the enthalpy of fusion. For the related compound naproxen ((+)-(S)-2-(6-methoxynaphthalen-2-yl) propionic acid), the melting point is observed at 153.5 °C with an enthalpy of fusion of 31.6 kJ mol⁻¹. researchgate.net This provides an approximate reference for what might be expected for the title compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show a stable mass up to a certain temperature, after which a mass loss would indicate the onset of decomposition. For naproxen, TGA curves show a single mass loss step in a nitrogen atmosphere, while in air, an initial mass loss is followed by the burning of carbonaceous material. researchgate.net Similar behavior would be anticipated for this compound, with decomposition likely involving the loss of carbon dioxide from the carboxylic acid group, followed by the breakdown of the hydrocarbon skeleton.

Spectroscopic Probes for Detailed Molecular Characterization

Spectroscopic techniques are essential for elucidating and confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For this compound, key characteristic absorptions include a very broad O–H stretch from the carboxylic acid dimer, typically in the 2500–3300 cm⁻¹ region. libretexts.orgpressbooks.pub A strong C=O (carbonyl) stretching absorption is expected around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.orgpressbooks.pub Absorptions corresponding to the aromatic C-H and C=C bonds of the naphthalene ring would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclopropane ring, which are typically found in the upfield region (around 1-3 ppm). The naphthalene ring protons would appear as a complex multiplet in the aromatic region (7-8 ppm). mdpi.com The acidic proton of the carboxylic acid would give a characteristic broad singlet far downfield, typically above 10 ppm, which is exchangeable with D₂O. pressbooks.publibretexts.org

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the range of 165-185 ppm. libretexts.orgpressbooks.pub The carbons of the naphthalene ring would resonate in the aromatic region (approx. 120-140 ppm), while the cyclopropane ring carbons would appear at higher field. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₄H₁₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (212.08 g/mol ). uni.lu Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). Alpha cleavage at the C-X bond can lead to the formation of an acylium ion. libretexts.org

Table 3: Summary of Expected Spectroscopic Data

Technique Feature Expected Region / Value
IR O-H stretch (carboxylic acid) 2500-3300 cm⁻¹ (very broad) libretexts.orgpressbooks.pub
C=O stretch (carbonyl) ~1710 cm⁻¹ libretexts.orgpressbooks.pub
¹H NMR -COOH proton >10 ppm (broad singlet) pressbooks.publibretexts.org
Naphthalene protons 7-8 ppm (multiplets)
Cyclopropane protons 1-3 ppm (multiplets)
¹³C NMR C=O carbon 165-185 ppm pressbooks.pub
Naphthalene carbons ~120-140 ppm

| MS | Molecular Ion [M]⁺ | m/z 212 uni.lu |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is an essential analytical method for the stereochemical investigation of chiral molecules like this compound. This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides unique information about the absolute configuration and conformational preferences of the molecule in solution.

For this compound, the naphthalene chromophore is the primary contributor to the CD signals in the ultraviolet (UV) region. The electronic transitions of the naphthalene ring system are sensitive to their chiral environment, which is dictated by the adjacent cyclopropane ring and its carboxylic acid substituent. The observed CD spectrum is a result of the coupling between the electric transition dipole moments of the naphthalene chromophore and the chiral framework of the molecule.

Detailed research findings on the specific CD spectrum of this compound are not extensively documented in publicly available literature. However, based on studies of analogous 2-arylcyclopropane-1-carboxylic acids, it is anticipated that the enantiomers of this compound would exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects, which are the characteristic peaks in a CD spectrum, would be directly related to the absolute configuration (R or S) of the chiral centers in the cyclopropane ring.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra of chiral molecules. By comparing the calculated spectrum with the experimental one, the absolute configuration of a specific enantiomer can be confidently assigned.

Table 1: Predicted Circular Dichroism (CD) Spectral Characteristics for Enantiomers of this compound (Hypothetical Data)

Enantiomer ConfigurationWavelength (nm)Molar Ellipticity (deg·cm²/dmol)Transition Assignment
(1R,2S)~280Positive¹Lₐ
(1R,2S)~230Negative¹Bₐ
(1S,2R)~280Negative¹Lₐ
(1S,2R)~230Positive¹Bₐ

Note: This table presents hypothetical data based on the expected chiroptical properties of similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (Raman and IR) for Conformational Assignment

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides a detailed fingerprint of a molecule's structure, including its conformational isomers. These techniques probe the vibrational modes of the molecule, which are sensitive to the spatial arrangement of its atoms.

For this compound, the molecule can exist in different conformations due to the rotation around the single bond connecting the cyclopropane ring and the naphthalene group, as well as the orientation of the carboxylic acid group. These different conformers will have distinct vibrational spectra.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key functional groups in this compound give rise to characteristic IR absorption bands. For instance, the carboxylic acid group will exhibit a strong C=O stretching vibration typically in the region of 1700-1750 cm⁻¹ and a broad O-H stretching band around 2500-3300 cm⁻¹. The naphthalene group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The cyclopropane ring has characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and ring deformation modes at lower frequencies.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the naphthalene ring and the symmetric vibrations of the cyclopropane ring are expected to be strong in the Raman spectrum.

By analyzing the vibrational spectra and comparing them with theoretical calculations (often using Density Functional Theory - DFT), the different conformers of this compound can be identified, and their relative populations can be estimated. The precise frequencies of the vibrational modes are sensitive to the dihedral angle between the naphthalene and cyclopropane rings, allowing for a detailed conformational assignment.

Table 2: Characteristic Vibrational Frequencies for Conformational Analysis of this compound

Vibrational ModeIR Frequency (cm⁻¹) (Expected)Raman Frequency (cm⁻¹) (Expected)Assignment
O-H Stretch (Carboxylic Acid)3300-2500 (broad)WeakHydrogen-bonded OH
Aromatic C-H Stretch3100-3000StrongNaphthalene C-H
Cyclopropane C-H Stretch3100-3000MediumCyclopropane C-H
C=O Stretch (Carboxylic Acid)1750-1700MediumCarbonyl stretch
Aromatic C=C Stretch1600-1450StrongNaphthalene ring
Cyclopropane Ring Deformation1050-1000MediumRing breathing/deformation
Naphthalene out-of-plane bend900-700WeakAromatic C-H wagging

Note: The expected frequency ranges are based on general spectroscopic principles and data for similar structural motifs. Specific peak positions will be sensitive to the exact molecular conformation and intermolecular interactions.

Structure Activity Relationship Sar Investigations for Molecular Design

Design Principles for Modulating Reactivity and Interactions

The molecular architecture of 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid offers several key features that are central to its reactivity and potential molecular interactions. The design principles for modulating these aspects revolve around three main components: the cyclopropane (B1198618) ring, the carboxylic acid moiety, and the naphthalene (B1677914) group.

Cyclopropane Ring: The strained three-membered ring provides a rigid and conformationally restricted scaffold. This rigidity is a key design element, as it reduces the entropic penalty upon binding to a biological target and presents the substituents in a well-defined spatial orientation. The trans configuration of the substituents on the cyclopropane ring is often crucial for biological activity, as seen in many bioactive cyclopropane derivatives.

Carboxylic Acid Group: This functional group is a primary site for electrostatic and hydrogen bonding interactions. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, often anchoring the molecule within the binding site of an enzyme or receptor. The reactivity of this group can be modulated by converting it to esters or amides, which can alter its binding properties and cell permeability.

Correlation of Structural Features with Specific Molecular Recognition Events

While specific data for this compound is limited, studies on analogous 2-phenylcyclopropane-1-carboxylic acids as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria, provide a framework for understanding molecular recognition.

The molecular mechanism of inhibition for this class of compounds often involves the mimicry of a natural substrate or transition state. The carboxylic acid is typically essential for binding, often interacting with positively charged residues or forming key hydrogen bonds in the active site. The aryl group (phenyl or naphthalene) explores a hydrophobic pocket.

In the context of OASS inhibition, the carboxylic acid of the inhibitor is thought to be crucial for interacting with the enzyme's active site. The aryl group's nature and substitution pattern significantly impact binding affinity. For instance, in a series of 2-phenylcyclopropane carboxylic acid derivatives, modifications to the phenyl ring led to notable changes in inhibitory potency. It can be inferred that replacing the phenyl with a larger naphthalen-2-yl group would enhance hydrophobic interactions and potentially lead to a stronger binding affinity, provided the binding pocket can accommodate the increased size.

Table 1: Inferred Structure-Activity Relationships for OASS Inhibition

MoietyStructural FeaturePostulated Role in Molecular Recognition
Carboxylic Acid Anionic Charge, H-bond donor/acceptorAnchoring in the active site via electrostatic and hydrogen bonds.
Cyclopropane Ring Rigid ScaffoldPresents substituents in a fixed orientation for optimal binding.
Aryl Group (Naphthalene) Large, Hydrophobic SurfaceOccupies a hydrophobic pocket, potential for π-π stacking interactions.

Rational Design of Analogs for Probing Biological Pathways

Analogs of this compound can be rationally designed as research tools to investigate biological pathways, without the immediate goal of drug development. These chemical probes can help in identifying and validating biological targets.

Affinity Probes: By attaching a reactive group (e.g., a photoaffinity label) to the naphthalene ring or a linker to the carboxylic acid, analogs can be designed to bind irreversibly to their target protein. This allows for the isolation and identification of the target.

Fluorescent Probes: The inherent fluorescence of the naphthalene moiety can be exploited. Analogs where the naphthalene group's environment changes upon binding, leading to a change in fluorescence, can be used in binding assays to quantify protein-ligand interactions.

Systematically Modified Analogs: A set of analogs with systematic variations in the naphthalene ring's substitution pattern or the stereochemistry of the cyclopropane ring can be synthesized. Studying how these modifications affect a biological process can help to map the steric and electronic requirements of the interacting biological target. For example, comparing the activity of the 2-naphthyl analog with the 1-naphthyl analog could reveal the preferred orientation of the aromatic system within the binding site.

Molecular Modeling and Docking in SAR Studies for Understanding Interaction Modes

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of ligands to their target proteins at a molecular level. For the 2-arylcyclopropane-1-carboxylic acid class of compounds, docking studies have been instrumental in elucidating their binding mode within the active site of enzymes like OASS.

These studies typically show the carboxylic acid group forming crucial hydrogen bonds with key active site residues. The cyclopropane ring positions the aryl group to fit into a hydrophobic cavity. In the case of this compound, a hypothetical docking study into the OASS active site would likely show the naphthalen-2-yl group extending into a larger hydrophobic region compared to a phenyl group. The orientation of the naphthalene ring would be critical, with the potential for specific π-stacking interactions influencing the preferred binding pose.

Table 2: Key Intermolecular Interactions Predicted from Molecular Modeling of Analogous Compounds

Interaction TypeInteracting Moiety of LigandPotential Interacting Residues in Target Protein
Hydrogen Bonding Carboxylic AcidArginine, Lysine, Serine, Threonine
Hydrophobic Interactions Naphthalene, CyclopropaneLeucine, Isoleucine, Valine, Alanine
π-π Stacking NaphthalenePhenylalanine, Tyrosine, Tryptophan

These computational models are invaluable for rationalizing observed SAR data and for guiding the design of new analogs with improved potency or selectivity. For instance, if modeling suggests a void space near the naphthalene ring in the binding pocket, this could prompt the design of analogs with substituents on the naphthalene ring to fill that space and increase binding affinity.

Exploration of Research Applications of 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid Scaffold

Utility as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid serve as crucial chiral building blocks in the asymmetric synthesis of more complex molecules. The presence of both a carboxylic acid group and a naphthalene (B1677914) ring allows for diverse chemical modifications, making it a versatile starting material for the synthesis of pharmaceuticals and other biologically active compounds.

The synthesis of this chiral building block often relies on the asymmetric cyclopropanation of 2-vinylnaphthalene (B1218179). Various catalytic systems have been developed to achieve high diastereo- and enantioselectivity in this key step. For instance, cobalt(II)-based catalysts have been shown to be effective in the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding cyclopropane (B1198618) succinimidyl esters which are versatile precursors to a wide range of chiral cyclopropyl (B3062369) carboxamides. organic-chemistry.org While not specifically detailed for 2-vinylnaphthalene in the provided context, this methodology represents a viable route to enantioenriched cyclopropyl carbonyl compounds.

Another powerful approach involves the use of engineered myoglobin (B1173299) catalysts. These biocatalysts have demonstrated high trans-selectivity and complementary stereoselectivity in the cyclopropanation of a broad range of aryl-substituted olefins, enabling the synthesis of both (1S,2S) and (1R,2R) configurations of the cyclopropane core of several drugs. nih.govrochester.edu The application of these engineered enzymes to the cyclopropanation of 2-vinylnaphthalene could provide a scalable and highly stereoselective route to this compound derivatives.

The resulting chiral cyclopropane scaffold can be further elaborated through standard organic transformations. The carboxylic acid moiety can be converted into esters, amides, or alcohols, while the naphthalene ring can undergo electrophilic substitution or cross-coupling reactions to introduce additional functional groups. This modularity allows for the construction of a diverse library of complex molecules with well-defined stereochemistry.

Table 1: Examples of Catalytic Systems for Asymmetric Cyclopropanation of Aryl Olefins
Catalyst SystemOlefin SubstrateDiastereoselectivity (trans:cis)Enantioselectivity (ee %)Reference
[Co(P1)]Styrene>99:199 organic-chemistry.org
Engineered MyoglobinStyrene>99:1>99 nih.govrochester.edu
Chiral Dirhodium CarboxylateNaphthalene-up to 99 rsc.org

Application in the Development of Molecular Probes for Mechanistic Biological Studies

The naphthalene moiety of this compound possesses intrinsic fluorescent properties that make it an attractive scaffold for the development of molecular probes. nih.govresearchgate.net Naphthalene-based fluorescent probes are widely used for detecting and imaging various biological species and processes due to their high quantum yields, photostability, and sensitivity to the local environment. nih.gov

By functionalizing the carboxylic acid group or the naphthalene ring, the this compound scaffold can be tailored to create probes that selectively target specific biomolecules or cellular compartments. For instance, the carboxylic acid can be coupled to a recognition element, such as a peptide or a small molecule inhibitor, to direct the probe to a specific protein or enzyme. The naphthalene fluorophore can then report on binding events or changes in the local environment through alterations in its fluorescence intensity, wavelength, or lifetime.

Naphthalene derivatives have been successfully employed in the design of two-photon fluorescent probes for bioimaging. researchgate.net These probes offer advantages such as deeper tissue penetration and reduced photodamage. The rigid cyclopropane ring in the this compound scaffold can help to control the orientation and conformation of the naphthalene fluorophore, potentially enhancing its two-photon absorption cross-section and making it a promising candidate for the development of advanced bioimaging tools.

Table 2: Photophysical Properties of Selected Naphthalene-Based Fluorescent Probes
Probe TypeAnalyteExcitation Wavelength (nm)Emission Wavelength (nm)Key FeatureReference
Two-Photon ProbeCyclooxygenase-2--High sensitivity and selectivity researchgate.net
General Naphthalene ProbeVarious ions and biomolecules--High quantum yield and photostability nih.gov

Contribution to the Understanding of Structure-Function Relationships in Organic Chemistry

The well-defined and rigid structure of this compound makes it an excellent model system for studying structure-function relationships. The constrained conformation of the cyclopropane ring, coupled with the planar naphthalene system, allows for the systematic investigation of how subtle changes in molecular geometry and electronic properties affect chemical reactivity and biological activity.

The relative orientation of the naphthalene ring and the carboxylic acid group is fixed by the cyclopropane scaffold, which can influence intermolecular interactions such as hydrogen bonding and π-stacking. By synthesizing a series of derivatives with different substituents on the naphthalene ring or by altering the stereochemistry of the cyclopropane ring, researchers can probe the specific interactions that govern molecular recognition and binding events.

For example, studies on related cyclopropane-containing analogs of pharmacologically active compounds have demonstrated that the introduction of a cyclopropane ring can significantly impact biological activity by altering the molecule's conformation and its ability to fit into a binding pocket. wikipedia.org Conformational analysis of arylcyclopropane derivatives provides insights into the preferred spatial arrangements of the aromatic and carboxylic acid moieties, which is crucial for rational drug design.

Design of Novel Scaffolds for Academic Investigations in Materials Science

The unique structural motif of this compound also presents opportunities for the design of novel scaffolds in materials science, particularly in the areas of supramolecular chemistry and crystal engineering. The combination of a chiral, rigid aliphatic core with a large, planar aromatic surface provides a versatile platform for constructing ordered molecular assemblies.

The carboxylic acid group can participate in robust hydrogen bonding interactions, leading to the formation of well-defined supramolecular synthons. These synthons can then self-assemble into higher-order structures such as tapes, sheets, or three-dimensional networks. The naphthalene moiety can engage in π-π stacking interactions, which can further direct the self-assembly process and influence the electronic and photophysical properties of the resulting materials.

The chirality of the cyclopropane ring can be used to induce chirality in the supramolecular assembly, leading to the formation of helical structures or other chiral architectures. This is of significant interest for the development of chiral materials for applications in asymmetric catalysis, chiral separations, and nonlinear optics.

Furthermore, the rigid and well-defined shape of the this compound scaffold makes it an excellent building block for the construction of porous crystalline materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The predictable geometry of the scaffold allows for the rational design of materials with specific pore sizes and functionalities, which are of interest for applications in gas storage, separation, and catalysis. The incorporation of the naphthalene unit can also impart useful photophysical properties to these materials. wikipedia.orgsigmaaldrich.comnih.gov

Future Research Trajectories and Unresolved Challenges

Development of Highly Efficient and Atom-Economical Synthetic Routes

A primary challenge in the broader application of 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid is the development of synthetic routes that are both highly efficient and atom-economical. Current synthetic strategies often rely on multi-step sequences that may generate significant chemical waste. Future research should focus on catalytic, one-pot, or cascade reactions that minimize purification steps and maximize the incorporation of all reactant atoms into the final product. rsc.orgresearchgate.net Green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions, will be paramount in developing sustainable synthetic pathways. researchgate.net The goal is to move beyond traditional methods to more elegant and responsible chemical syntheses.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The strained three-membered ring of cyclopropane (B1198618) endows it with unique reactivity, often likened to that of an alkene. utexas.edulibretexts.org For this compound, the electronic interplay between the electron-withdrawing carboxylic acid and the electron-donating (via hyperconjugation) or π-stacking naphthalene (B1677914) group can lead to novel reactivity. Future investigations should systematically explore its behavior in cycloadditions, ring-opening reactions with various nucleophiles and electrophiles, and transition-metal-catalyzed cross-coupling reactions. mdpi.com Unconventional transformations, such as remote C-H functionalization on the naphthalene ring directed by the cyclopropyl (B3062369) carboxylic acid moiety, could open up new avenues for creating complex molecular architectures.

Integration of Advanced Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

Comprehensive Understanding of Stereoelectronic Effects Governing Cyclopropane Ring Behavior

The reactivity and stability of the cyclopropane ring are governed by a delicate balance of stereoelectronic effects, including ring strain, hybridization, and orbital overlap. utexas.edumasterorganicchemistry.com The C-C bonds in cyclopropane are weaker than in typical alkanes and possess significant p-character, often referred to as "banana bonds". utexas.edu The orientation of the naphthalene and carboxylic acid substituents significantly influences the electronic distribution and reactivity of the ring. A deeper, quantitative understanding of these stereoelectronic effects is needed. Advanced computational studies combined with detailed experimental validation will be crucial to elucidate how substituent orientation impacts bond strengths, reaction barriers, and regioselectivity in ring-opening reactions. This knowledge is fundamental to predictably controlling the chemical behavior of this molecular scaffold.

Expansion of Theoretical Frameworks for Complex Molecular Systems

Predictive and accurate theoretical models are essential for understanding and guiding experimental work on complex systems like this compound. While current quantum chemical methods can provide valuable insights, challenges remain in accurately modeling non-covalent interactions (such as π-stacking involving the naphthalene ring), solvent effects, and the dynamics of reactions in complex environments. Future work should focus on developing and applying more sophisticated computational models, including multi-scale approaches that combine quantum mechanics with molecular mechanics (QM/MM), to provide a more holistic and accurate picture of molecular behavior. rsc.org

Design of Tailored Analogs for Specific Mechanistic Biological Probes and Research Tools

The rigid structure of the cyclopropane ring and the specific spatial arrangement of its substituents make this compound an attractive scaffold for designing specialized molecular tools. By modifying the naphthalene and carboxylic acid groups, or by introducing new functional groups, a library of analogs can be created. nih.gov These tailored analogs could be designed as specific enzyme inhibitors, fluorescent probes to visualize biological processes, or photoaffinity labels to identify protein binding partners. nih.gov For instance, cyclopropene-containing derivatives have been explored as chemical biology tools due to their high reactivity and small size. nih.gov A significant challenge will be to design these probes with high specificity and minimal off-target effects to ensure that they provide clear and unambiguous insights into biological mechanisms.

Q & A

Q. What synthetic methodologies are employed to prepare 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid?

A three-step synthesis is typically utilized:

Functionalization of naphthalene : Alkylation of 2-naphthol with propargyl bromide under basic conditions (K₂CO₃/DMF) introduces an alkyne group .

Cyclopropanation : Transition metal-catalyzed (e.g., Cu(acac)₂) reaction with diazo compounds (e.g., ethyl diazoacetate) forms the cyclopropane ring .

Hydrolysis : Basic hydrolysis (NaOH/EtOH/H₂O) converts esters to the carboxylic acid .

Q. Table 1: Synthetic Protocol Overview

StepReagents/ConditionsPurposeYield Range
12-Naphthol, K₂CO₃, DMF, RT, 2hAlkylation75–85%
2Cu(acac)₂, ethyl diazoacetate, 0°CCyclopropanation60–70%
3NaOH, EtOH/H₂O, refluxEster hydrolysis90–95%

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy .
  • Waste Management : Collect organic waste separately and neutralize acidic residues before disposal .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Q. How is the compound characterized post-synthesis?

  • NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ 1.2–2.5 ppm) and naphthalene aromatic signals (δ 7.2–8.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₂O₂: theoretical 212.0837) .
  • HPLC : Purity >95% verified via reverse-phase C18 column (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How is stereochemistry resolved for cyclopropane derivatives?

  • X-ray crystallography : SHELXL refines crystal structures with <0.01 Å precision .
  • NMR : NOESY correlations and J-coupling analysis determine relative configurations .

Q. Table 2: Structural Analysis Comparison

MethodResolutionSample RequirementApplication
X-ray (SHELXL)<0.01 ÅSingle crystalAbsolute configuration
NOESY NMR~0.1 Å5–10 mg pure sampleRelative configuration

Q. What pharmacological assays evaluate its bioactivity?

  • HCA2 Receptor Activation : cAMP accumulation assays in HEK293 cells (EC₅₀ = 0.8–1.2 μM) .
  • SPR Binding : Measures binding kinetics (ka/kd) to target proteins .

Q. Table 3: Representative Bioactivity Data

Assay TypeTargetResult (EC₅₀/Kd)Reference Compound
cAMP accumulationHCA2 receptor0.8–1.2 μMNicotinic acid (1 μM)

Q. How is environmental toxicity assessed?

  • Daphnia magna Acute Toxicity : 48h EC₅₀ >10 mg/L (moderate toxicity) .
  • Algal Growth Inhibition : 72h EC₅₀ = 8.2 mg/L .

Q. How are computational methods applied to study this compound?

  • DFT Calculations : B3LYP/6-311+G** predicts cyclopropane ring strain (27.5 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates membrane permeability (LogP = 2.8 ± 0.3) .

Q. How to resolve contradictions in analytical data?

  • Calorimetry vs. DFT : Validate ring strain energy discrepancies (Δ <5%) via bomb calorimetry (experimental: 26.8 ± 0.3 kcal/mol) .
  • Purity Checks : Use DSC (melting point depression <0.5°C) to confirm crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.